molecular formula C15H18N4O2 B6909566 N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-1H-indazole-7-carboxamide

N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-1H-indazole-7-carboxamide

Cat. No.: B6909566
M. Wt: 286.33 g/mol
InChI Key: JYGQGDXKRZWGOO-UHFFFAOYSA-N
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Description

N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-1H-indazole-7-carboxamide is a synthetic organic compound that features a pyrrolidinone ring fused to an indazole core

Properties

IUPAC Name

N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10(9-19-7-3-6-13(19)20)17-15(21)12-5-2-4-11-8-16-18-14(11)12/h2,4-5,8,10H,3,6-7,9H2,1H3,(H,16,18)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGQGDXKRZWGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1=O)NC(=O)C2=CC=CC3=C2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-1H-indazole-7-carboxamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of a suitable amine with a lactam precursor under acidic or basic conditions.

    Indazole Core Construction: The indazole core is often constructed via cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Coupling Reaction: The final step involves coupling the pyrrolidinone derivative with the indazole core. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium tetrafluoroborate (NO2BF4) can be used under controlled conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidinone ring.

    Reduction: Hydroxyl derivatives of the pyrrolidinone ring.

    Substitution: Various substituted indazole derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-1H-indazole-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by mimicking the transition state of its natural substrate, thereby blocking the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-oxopyrrolidin-1-yl)ethyl]-1H-indazole-7-carboxamide
  • N-[1-(2-oxopyrrolidin-1-yl)methyl]-1H-indazole-7-carboxamide

Uniqueness

N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-1H-indazole-7-carboxamide is unique due to the specific positioning of the pyrrolidinone ring and the indazole core, which may confer distinct biological activities and chemical reactivity compared to its analogs. This structural uniqueness can lead to different binding affinities and selectivities for molecular targets, making it a valuable compound for drug discovery and development.

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